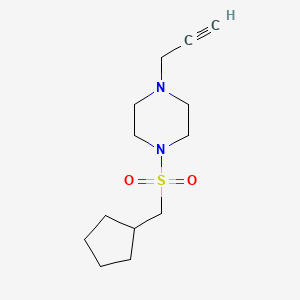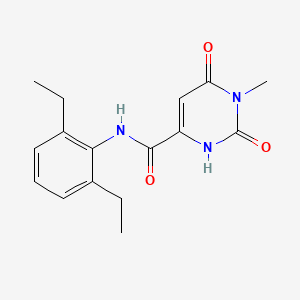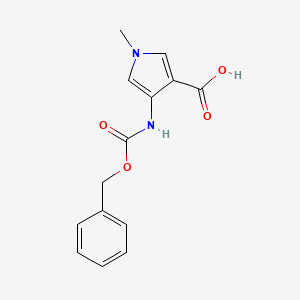
Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate is a chemical compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are widely used in various fields, including as intermediates in organic synthesis, in the production of pharmaceuticals, and as pesticides due to their inhibitory effects on certain enzymes.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through different methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic methods. Vibrational frequency analysis, FT-IR, and computational methods such as DFT and M06-2X studies have been used to investigate the structure of tert-butyl N-(thiophen-2yl)carbamate . These studies provide detailed information on the optimized geometric parameters, vibrational frequencies, and molecular orbital energies, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, lithiated tert-butyl carbamates can react with various electrophiles to give α-substituted products . These reactions are important for the functionalization of the carbamate and the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice, for example, involves hydroxylation of the tert-butyl group and the N-methyl group, indicating the reactivity of these sites . The determination of carbamate residues by gas chromatography after derivatization also highlights the importance of understanding the physical properties, such as volatility and solubility, which affect the detection and analysis of these compounds .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds : Tert-butyl carbamates are used as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is a key intermediate in creating omisertinib (AZD9291), a drug for non-small cell lung cancer (Zhao, Guo, Lan, & Xu, 2017).
Development of Antimicrobial Agents : Compounds derived from tert-butyl carbamates, such as tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate, have been explored for their potential antimicrobial properties (Doraswamy & Ramana, 2013).
Organic Synthesis and Protective Reactions : Tert-butyl carbamates are used in organic synthesis, particularly in protective reactions. They serve as protective groups for amines and alcohol functionalities in complex organic molecules, which is crucial in multistep synthesis processes (Padwa, Brodney, & Lynch, 2003).
Deprotection in Organic Chemistry : Aqueous phosphoric acid has been shown to be an effective reagent for deprotecting tert-butyl carbamates in a mild and environmentally benign manner, preserving the stereochemical integrity of the substrates (Li et al., 2006).
Safety-Catch Nitrogen Protecting Group : The tert-butyl carbamate structure has been developed as a novel safety-catch amine protection, showcasing its utility in selective and controlled deprotection in synthetic chemistry (Surprenant & Lubell, 2006).
Silylating Agents in Crystallography : Certain tert-butyl carbamates, like trimethylsilyl N-(4-bromophenyl)carbamate, are important silylating agents used in crystallographic studies to analyze molecular structures (Böcskei, Rohonczy, Szalay, & Knausz, 1996).
Organic Photovoltaic Materials : Tert-butyl carbamates are involved in synthesizing organic photovoltaic materials, showcasing their role in the development of renewable energy technologies (Chmovzh & Rakitin, 2021).
Mecanismo De Acción
Mode of Action
It is known that carbamate compounds often act by interacting with enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which influence how the compound is absorbed into the body, distributed to different tissues, metabolized, and finally excreted .
Result of Action
Carbamates in general can have a wide range of effects depending on their specific targets .
Action Environment
The action, efficacy, and stability of “Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate” can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules that can interact with the compound .
Propiedades
IUPAC Name |
tert-butyl N-[(4-bromophenyl)-cyanomethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAIKQYQAWTADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

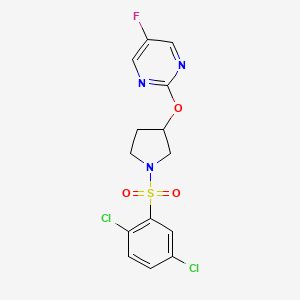
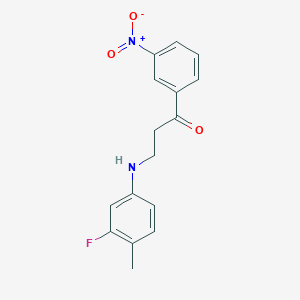

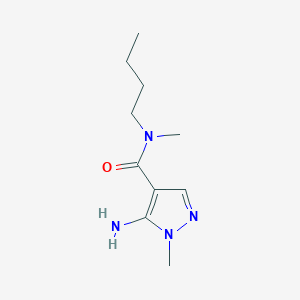

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3017262.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017263.png)
![methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate](/img/structure/B3017265.png)
